o-Dianisidine hydrochloride
Description
o-Dianisidine hydrochloride (CAS 111984-09-9), also referred to as 3,3'-dimethoxybenzidine hydrochloride, is a diamine derivative widely used as a chromogenic substrate in biochemical assays. Its dihydrochloride form (CAS 20325-40-0) is more commonly cited in literature and commercial products . The compound is a crystalline solid with a molecular formula of $ \text{C}{14}\text{H}{16}\text{N}2\text{O}2 \cdot 2\text{HCl} $ and a molecular weight of 317.21 g/mol .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;/h3-8H,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRTZMDBPOUHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036848 | |
| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dimethoxybenzidine hydrochloride appears as colorless crystals. Very toxic. Azo dye intermediate. | |
| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
111984-09-9, 20325-40-0, 28716-14-5 | |
| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3′-Dimethoxybenzidine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20325-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, 3,3′-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111984-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Dianisidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111984099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC210953 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210953 | |
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| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DIANISIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C260JGR81J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: o-Dianisidine hydrochloride can be synthesized through the benzidine rearrangement of o-anisidine. The reaction involves the rearrangement of the o-anisidine molecule under acidic conditions to form o-dianisidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same benzidine rearrangement process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt .
Chemical Reactions Analysis
Enzymatic Oxidation in Biochemical Assays
o-Dianisidine hydrochloride acts as a chromogenic substrate for peroxidases (e.g., horseradish peroxidase, myeloperoxidase) in assays such as ELISA and glucose detection.
General Reaction
Key Features
-
Colorimetric Detection : Oxidation produces a yellow-orange product (λ_max = 405 nm) .
-
Stopping Reaction : Acidification (e.g., 5 M HCl) halts the reaction, stabilizing absorbance readings .
Applications
| Application | Enzyme System | Detection Method |
|---|---|---|
| Glucose quantification | Glucose oxidase + peroxidase | Spectrophotometry (405 nm) |
| Myeloperoxidase activity | MPO + H₂O₂ | Kinetic assay (460 nm) |
Optimized Conditions
Redox Reactions in Ceruloplasmin and Diamine Oxidase Assays
This compound participates in redox reactions with metalloenzymes, though specificity challenges exist:
Ceruloplasmin (Ferroxidase)
-
Direct oxidation of o-dianisidine by ceruloplasmin generates free radicals, measurable at 540 nm .
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Interference : Putrescine or histamine enhances ceruloplasmin activity up to 10-fold, complicating specificity .
Diamine Oxidase (Histaminase)
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Indirect oxidation via peroxidase-mediated H₂O₂ cleavage.
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Limitation : Ceruloplasmin interference necessitates validation with alternative methods (e.g., isotope assays) .
Performance Comparison
| Parameter | o-Dianisidine Method | Ferroxidase Method |
|---|---|---|
| Sensitivity (Wilson’s disease) | 100% | 100% |
| Specificity | 91.7% | 97.6% |
| Optimal Cutoff | 22.5 U/L | 200 U/L |
Oxidation in Methionine Aminopeptidase Assays
This compound detects methionine aminopeptidase (MetAP) activity via coupled peroxidase reactions:
Key Observations
Stability and Reaction Interference
Scientific Research Applications
Diagnostic Assays
o-Dianisidine hydrochloride is primarily utilized as a substrate in enzyme-linked immunosorbent assays (ELISA). It reacts with peroxidase enzymes to produce a yellow-orange soluble end product that can be quantitatively measured using spectrophotometry at 405 nm. This reaction is crucial for detecting various biomolecules in clinical samples .
Use Cases :
- Measurement of glucose levels through glucose oxidase assays.
- Detection of myeloperoxidase activity, which is significant in inflammation and cardiovascular diseases .
Histology and Hematology
In histological applications, o-Dianisidine is employed to stain tissues, particularly for identifying peroxidase activity within cells. This is vital for studying blood cells and their differentiation processes. For example, it has been used to assess myeloid differentiation in K562 erythroleukemic cells, where increased o-Dianisidine-positive cell counts indicated enhanced differentiation under specific conditions .
Case Study :
- In a study involving K562 cells treated with hemin, the overexpression of NSD2 inhibited the increase of o-Dianisidine-positive cell counts, demonstrating its role in erythroid differentiation .
Biochemical Research
This compound serves as a reagent for various biochemical reactions, particularly those involving oxidative stress and antioxidant status assessments. Its ability to react with free radicals makes it a valuable tool in evaluating oxidative damage in biological samples.
Example Application :
- In studies measuring total oxidant status (TOS), o-Dianisidine is used to quantify oxidants based on its oxidation state changes during reactions with ferrous ions .
Summary Table of Applications
| Application Area | Specific Use | Methodology/Outcome |
|---|---|---|
| Diagnostic Assays | ELISA for biomolecule detection | Colorimetric measurement at 405 nm |
| Histology | Staining for peroxidase activity | Increased o-Dianisidine-positive cell counts |
| Biochemical Research | Assessment of oxidative stress | Quantification of total oxidant status |
Mechanism of Action
The mechanism of action of o-dianisidine hydrochloride involves its role as a substrate in enzymatic reactions. For instance, in peroxidase assays, this compound acts as an electron donor, which is oxidized by the peroxidase enzyme in the presence of hydrogen peroxide. This oxidation results in a color change that can be measured spectrophotometrically .
Comparison with Similar Compounds
Research Findings and Practical Considerations
Performance in MPO Assays
Alternatives and Substitutes
- Chlorpromazine hydrochloride (CAS 69-09-0) has been proposed as a safer substitute for o-dianisidine in certain assays .
Biological Activity
o-Dianisidine hydrochloride, chemically known as 3,3'-dimethoxybenzidine dihydrochloride, is a compound that has garnered attention for its biological activity, particularly in the context of its use as a substrate in various enzymatic assays and its potential carcinogenic effects. This article details the biological activity of this compound, supported by research findings and case studies.
- Chemical Formula : C14H16N2O2·2HCl
- CAS Number : 20325-40-0
- Molecular Weight : 303.24 g/mol
- Structure :
- SMILES: Cl.Cl.COc1cc(ccc1N)-c2ccc(N)c(OC)c2
- InChI Key: UXTIAFYTYOEQHV-UHFFFAOYSA-N
Biological Applications
1. Enzymatic Assays
this compound is primarily utilized as a substrate in peroxidase-based assays. It is commonly employed in:
- Glucose Determination : Used in conjunction with glucose oxidase to measure glucose levels in serum samples. The reaction produces a colorimetric change that can be measured spectrophotometrically at 425–475 nm, indicating glucose concentration .
- Ceruloplasmin Measurement : A method developed for determining serum ceruloplasmin levels utilizes o-Dianisidine as a substrate, demonstrating stability and minimal interference from serum components .
| Application | Methodology Description | Measurement Wavelength |
|---|---|---|
| Glucose Determination | Coupled enzyme reactions with glucose oxidase | 425–475 nm |
| Ceruloplasmin Measurement | Oxidase activity determination using o-Dianisidine | 540 nm |
Toxicological Profile
Carcinogenic Potential
Research indicates that this compound and its derivatives may pose significant health risks, particularly concerning carcinogenicity:
- Studies have shown that exposure to o-Dianisidine can lead to tumors in various organs including the bladder, liver, and skin in animal models .
- The compound is classified as a potential human carcinogen, with evidence suggesting that it can be metabolically converted to benzidine, a known carcinogen .
Case Studies
- In one study involving rats, administration of o-Dianisidine resulted in a marked increase in the incidence of bladder tumors. The mechanism appears linked to the compound's metabolic activation leading to DNA damage and subsequent tumor formation .
- Another investigation highlighted the genetic damage caused by o-Dianisidine exposure, raising concerns about its implications for occupational safety and public health .
Safety Considerations
Given its hazardous nature, handling this compound requires strict adherence to safety protocols:
Q & A
Q. What are the critical parameters for preparing stable o-dianisidine hydrochloride solutions in enzymatic assays?
this compound should be dissolved directly in aqueous buffers (e.g., PBS pH 7.2) at concentrations ≤5 mg/mL. Avoid long-term storage of aqueous solutions (>24 hours) due to oxidation risks. Use freshly prepared solutions to ensure consistent colorimetric responses during peroxidase-based reactions. Store the crystalline solid at -20°C for long-term stability (≥4 years) .
Q. How does this compound function as a chromogenic substrate in peroxidase assays?
In the presence of hydrogen peroxide and peroxidase, o-dianisidine is oxidized from a colorless state to a purple product. This reaction is monitored spectrophotometrically at 405 nm (or 540 nm in ceruloplasmin assays). The stoichiometric relationship between analyte concentration and absorbance change enables quantitative analysis of enzymes like glucose oxidase or biomarkers like ceruloplasmin .
Q. What safety precautions are essential when handling this compound?
Wear gloves, eye protection, and lab coats. Avoid inhalation, skin contact, or ingestion. The compound is a suspected carcinogen (Category 2) and may cause respiratory discomfort. Work in a fume hood, and dispose of waste via approved hazardous waste facilities. Review SDS sheets for detailed protocols .
Advanced Research Questions
Q. How does this compound compare to p-phenylenediamine in ceruloplasmin activity assays?
o-Dianisidine offers superior stability, generating a stable oxidation product with minimal interference from serum components (e.g., reducing agents or pigments). In contrast, p-phenylenediamine requires stringent storage conditions and exhibits higher variability. Validation studies show strong correlation (r = 0.98) between methods using these substrates, but o-dianisidine is preferred for high-throughput assays due to its robustness .
Q. What strategies minimize background noise in o-dianisidine-based ELISA applications?
Optimize substrate concentration (typically 0.05–0.1 mg/mL) to balance sensitivity and background. Pre-treat plates with blocking agents (e.g., BSA) to reduce nonspecific binding. Terminate reactions with 5M HCl to stabilize the colorimetric signal. Validate assay specificity using negative controls (e.g., peroxidase-free samples) .
Q. How can this compound be applied to detect hemoglobin synthesis in zebrafish embryos?
The compound’s peroxidase-like activity enables visualization of hemoglobin via oxidative staining. Incubate embryos in a solution containing o-dianisidine (0.6 mg/mL), hydrogen peroxide (0.3%), and sodium acetate buffer (pH 4.5). Hemoglobin-containing cells develop blue-black precipitates, observable under microscopy. Validate results with genetic or pharmacological controls .
Q. What experimental variables affect the oxidation kinetics of o-dianisidine in metal ion detection assays?
Key factors include pH (optimal range: 4.5–5.5), temperature (25–37°C), and metal ion valence (e.g., Fe³⁺ catalyzes faster oxidation than Cu²⁺). Use chelating agents (e.g., EDTA) in controls to confirm metal-specific reactions. Kinetic studies should measure initial reaction rates to avoid substrate depletion artifacts .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in o-dianisidine oxidation rates between published methods?
Cross-validate protocols using standardized reference materials (e.g., NIST-certified enzymes). Account for batch-to-batch variability in o-dianisidine purity (≥98% recommended). Differences in spectrophotometer calibration or buffer composition (e.g., ionic strength) may explain inconsistencies. Replicate experiments with internal controls to isolate variables .
Q. What statistical approaches are suitable for quantifying o-dianisidine-derived absorbance data?
Use linear regression within the dynamic range (typically 0.1–1.0 absorbance units). Apply the Beer-Lambert law to correlate absorbance with analyte concentration. For low-concentration samples, employ signal averaging or kinetic measurements (e.g., slope analysis) to improve precision .
Methodological Best Practices
Q. How to design a dose-response experiment using this compound for enzyme inhibition studies?
- Step 1 : Prepare a substrate master mix (o-dianisidine, H₂O₂, buffer).
- Step 2 : Pre-incubate enzyme with inhibitors at varying concentrations.
- Step 3 : Initiate reactions by adding the substrate mix; monitor absorbance over time.
- Step 4 : Calculate IC₅₀ values using nonlinear regression (e.g., four-parameter logistic model). Include positive/negative controls (e.g., known inhibitors, no-enzyme blanks) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
